molecular formula C12H16N2O2 B11724406 N-(4-butylphenyl)-2-(N-hydroxyimino)acetamide

N-(4-butylphenyl)-2-(N-hydroxyimino)acetamide

Cat. No.: B11724406
M. Wt: 220.27 g/mol
InChI Key: VYMHNPKUEJCKLX-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-2-(N-hydroxyimino)acetamide:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butylphenyl)-2-(N-hydroxyimino)acetamide typically involves the reaction of 4-butylaniline with glyoxylic acid to form the corresponding imine, which is then converted to the oxime using hydroxylamine. The reaction conditions often include:

    Temperature: Moderate temperatures (e.g., 50-70°C)

    Solvent: Common solvents like ethanol or methanol

    Catalysts: Acidic or basic catalysts to facilitate the reaction

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-butylphenyl)-2-(N-hydroxyimino)acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding nitroso compounds

    Reduction: Formation of amines

    Substitution: Reactions with electrophiles or nucleophiles

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Aqueous or organic solvents depending on the reaction

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitroso derivatives, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of other compounds

    Biology: Potential use in biochemical assays or as a probe for studying enzyme activity

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects

    Industry: Utilized in the production of specialty chemicals or materials

Mechanism of Action

The mechanism by which N-(4-butylphenyl)-2-(N-hydroxyimino)acetamide exerts its effects would depend on its specific application. For example, in a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-butylphenyl)-2-(N-hydroxyimino)propionamide
  • N-(4-butylphenyl)-2-(N-hydroxyimino)butyramide

Uniqueness

N-(4-butylphenyl)-2-(N-hydroxyimino)acetamide may have unique properties compared to similar compounds, such as different reactivity or biological activity. These differences could be attributed to variations in the molecular structure, which influence the compound’s behavior in various contexts.

Properties

IUPAC Name

N-(4-butylphenyl)-2-hydroxyiminoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-2-3-4-10-5-7-11(8-6-10)14-12(15)9-13-16/h5-9,16H,2-4H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYMHNPKUEJCKLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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